molecular formula C15H19N3O2S B1517734 3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione CAS No. 1152684-58-6

3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione

Cat. No.: B1517734
CAS No.: 1152684-58-6
M. Wt: 305.4 g/mol
InChI Key: YWTHACCWJBGCHE-UHFFFAOYSA-N
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Description

This compound features a pyrazole ring substituted with an amino group at position 5 and a 3,4-dimethylphenyl group at position 2. The pyrazole is linked to a 1λ⁶-thiolane-1,1-dione moiety, a five-membered sulfone ring. Notably, it is listed as a discontinued product (CAS: 1258639-83-6), indicating challenges in development or commercial viability .

Properties

IUPAC Name

5-(3,4-dimethylphenyl)-2-(1,1-dioxothiolan-3-yl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2S/c1-10-3-4-12(7-11(10)2)14-8-15(16)18(17-14)13-5-6-21(19,20)9-13/h3-4,7-8,13H,5-6,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWTHACCWJBGCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C(=C2)N)C3CCS(=O)(=O)C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione , with the molecular formula C15H19N3O2SC_{15}H_{19}N_{3}O_{2}S and a molecular weight of 305.4 g/mol, represents a novel research chemical with potential biological applications. This article explores its synthesis, biological activities, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3,4-dimethylphenyl derivatives with pyrazole intermediates. The process can be optimized through various methods to improve yield and purity. The compound is characterized by its unique thiolane structure, which may contribute to its biological activity.

Biological Activity

Research into the biological activity of this compound indicates several promising properties:

  • Antioxidant Activity : The compound has been shown to exhibit significant antioxidant properties. Its ability to scavenge free radicals and reduce oxidative stress is crucial for potential therapeutic applications in diseases related to oxidative damage.
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions. Its mechanism may involve the modulation of cyclooxygenase enzymes, similar to other pyrazole derivatives .
  • Anticancer Potential : Some derivatives of pyrazole compounds have demonstrated anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against various cancer cell lines remains an active area of investigation .

Case Studies

Several studies have explored the biological effects of pyrazole derivatives similar to this compound:

  • Study on Antioxidant Properties : A study evaluated the antioxidant capacity of various pyrazole derivatives using assays such as DPPH and ABTS radical scavenging assays. Results indicated that certain modifications in the pyrazole structure significantly enhanced antioxidant activity compared to standard antioxidants .
  • Anti-inflammatory Research : Another study investigated the anti-inflammatory effects of pyrazole derivatives in vitro and in vivo. The results showed that these compounds could effectively reduce inflammation markers in animal models, suggesting their potential use in treating chronic inflammatory diseases .
  • Anticancer Activity Assessment : A series of compounds derived from pyrazole were tested for their cytotoxic effects on different cancer cell lines. The findings revealed that some compounds exhibited IC50 values in the micromolar range, indicating effective inhibition of cancer cell proliferation .

Data Tables

PropertyValue
Molecular FormulaC15H19N3O2S
Molecular Weight305.4 g/mol
PurityTypically >95%
Antioxidant IC50Varies by derivative
Anti-inflammatory ActivitySignificant inhibition
Anticancer ActivityIC50 in micromolar range

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-Based Pharmaceuticals (Celecoxib Analogs)

Celecoxib-related compounds, such as 4-[5-(2,4-dimethylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib Related Compound C), share a pyrazole core but differ in substituents and appended groups. Key differences include:

  • Sulfonamide vs. Thiolane-dione : Celecoxib derivatives feature a benzenesulfonamide group linked to the pyrazole, enhancing polarity and hydrogen-bonding capacity. In contrast, the thiolane-dione moiety in the target compound introduces a cyclic sulfone, which may reduce polar surface area (PSA) and improve membrane permeability .
  • Substituent Effects : The trifluoromethyl group in celecoxib analogs increases metabolic stability and lipophilicity, whereas the dimethylphenyl group in the target compound may enhance aromatic interactions but reduce electronegativity .
Table 1: Structural and Property Comparison
Compound Core Structure Key Substituents PSA (Ų) LogP Application
Target Compound Pyrazole + thiolane-dione 5-amino, 3-(3,4-dimethylphenyl) ~80* ~2.5* Discontinued (R&D)
Celecoxib Related Compound C Pyrazole + sulfonamide 5-(2,4-dimethylphenyl), 3-CF₃ ~110 3.8 COX-2 inhibitor
Celecoxib Related Compound B Pyrazole + sulfonamide 3-(4-methylphenyl), 5-CF₃ ~105 3.5 Pharmaceutical impurity

*Estimated based on analogous structures .

Pyrazole-Based Agrochemicals

Compounds like fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile) share the pyrazole core but are optimized for pesticidal activity. Key distinctions include:

  • Electron-Withdrawing Groups: Fipronil uses cyano and sulfinyl groups to enhance reactivity toward insect GABA receptors. The target compound lacks these groups, likely reducing pesticidal potency .
  • Bioavailability : The thiolane-dione group may improve oral bioavailability compared to fipronil’s sulfinyl moiety, as lower PSA correlates with better absorption .

Thiolane-Dione Derivatives

  • 3-(Phenylamino)-1λ⁶-thiolane-1,1-dione (CAS: 35889-69-1): This analog replaces the pyrazole with a phenylamino group. It has a lower molecular weight (162.15 g/mol) and higher density (1.49 g/cm³) compared to the target compound, which likely has a molecular weight >300 g/mol.
  • 3-(Piperazine-1-sulfonyl)-1λ⁶-thiolane-1,1-dione hydrochloride : Incorporates a piperazine-sulfonyl group, increasing solubility and basicity. This highlights the versatility of the thiolane-dione scaffold in drug design .

Research Findings and Challenges

  • Synthetic Routes : The target compound’s synthesis may involve cyclocondensation of hydrazines with diketones, analogous to methods used for pyrazole derivatives in . However, the discontinued status suggests scalability or purity issues .
  • Bioavailability : The compound’s rotatable bond count (~8) and PSA (~80 Ų) align with Veber’s criteria for good oral bioavailability (rotatable bonds ≤10, PSA ≤140 Ų). This contrasts with celecoxib analogs, which have higher PSA due to sulfonamide groups .
  • Toxicity and Stability : The dimethylphenyl group may introduce metabolic liabilities (e.g., CYP450 oxidation), while the sulfone group could enhance stability compared to sulfonamides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione
Reactant of Route 2
Reactant of Route 2
3-[5-amino-3-(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione

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